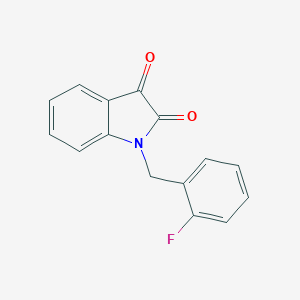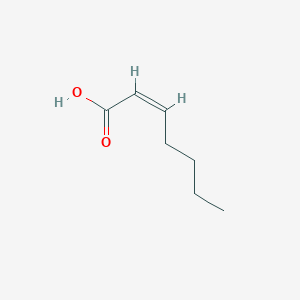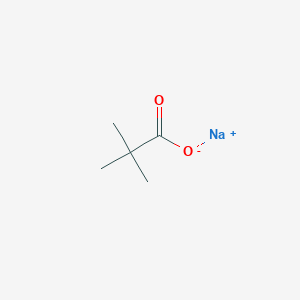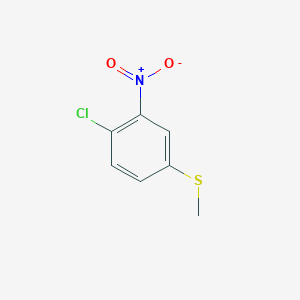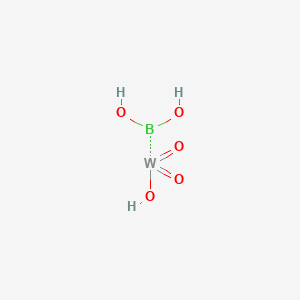
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is a steroid hormone that has been widely used in scientific research. It is also known as DHEA acetate or dehydroepiandrosterone acetate. This hormone is synthesized from cholesterol in the adrenal glands, gonads, and brain. It plays a crucial role in the regulation of various physiological processes, including metabolism, immune function, and stress response.
Mecanismo De Acción
The mechanism of action of 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is complex and not fully understood. It is believed to act through multiple pathways, including the regulation of gene expression, modulation of neurotransmitter activity, and interaction with various receptors in the body. It has been shown to have both androgenic and estrogenic effects, depending on the target tissue.
Efectos Bioquímicos Y Fisiológicos
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate has a range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, improve immune function, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate in lab experiments is its versatility. It has a wide range of physiological effects and can be used to study various aspects of human health and disease. However, there are also limitations to its use, including the potential for side effects and the need for specialized equipment and expertise to synthesize and administer the hormone.
Direcciones Futuras
There are many potential future directions for research on 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate. One area of interest is its potential therapeutic applications in various diseases, including depression, Alzheimer's disease, and osteoporosis. Another area of interest is its role in aging and the mechanisms underlying the aging process. Additionally, further research is needed to fully understand the complex mechanisms of action of this hormone and its potential interactions with other hormones and receptors in the body.
Conclusion
In conclusion, 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is a steroid hormone that has been widely used in scientific research. It has a range of physiological effects and potential therapeutic applications in various diseases. While there are limitations to its use, the versatility of this hormone makes it an important tool for studying various aspects of human health and disease. Further research is needed to fully understand its mechanisms of action and potential interactions with other hormones and receptors in the body.
Métodos De Síntesis
The synthesis of 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate involves the conversion of cholesterol to pregnenolone, which is then converted to DHEA. DHEA is then acetylated to produce DHEA acetate. This process is typically carried out using chemical reactions and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate has been widely used in scientific research due to its diverse physiological effects. It has been studied for its potential therapeutic applications in various diseases, including depression, Alzheimer's disease, and osteoporosis. It has also been used to study the effects of aging on the body and to investigate the mechanisms underlying stress response.
Propiedades
Número CAS |
1239-32-3 |
|---|---|
Nombre del producto |
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate |
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h6,14-16,18H,4-5,7-12H2,1-3H3/t14-,15-,16-,18-,20-,21-/m0/s1 |
Clave InChI |
XLGKSQWVVXEKCO-MGURBANRSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4(C3=CCC4=O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C |
Sinónimos |
3β-(Acetyloxy)-5α-androst-14-en-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



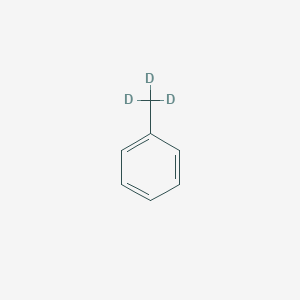
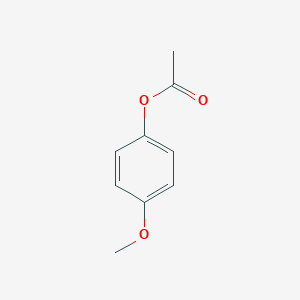
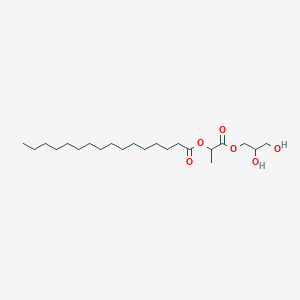
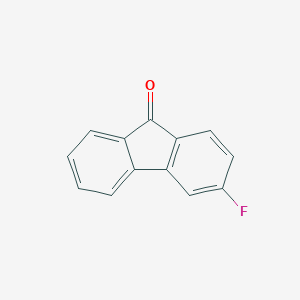
![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
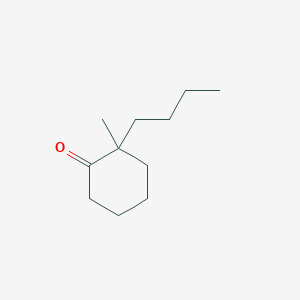
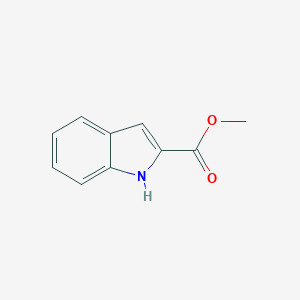
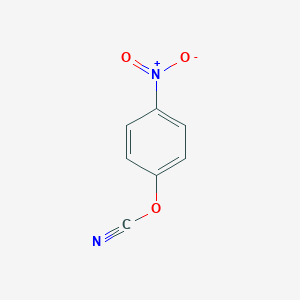
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
